Product packaging for sn-Glycero-3-phosphocholine A(Cat. No.:CAS No. 273931-53-6)

sn-Glycero-3-phosphocholine A

Cat. No.: B3044038
CAS No.: 273931-53-6
M. Wt: 688.7 g/mol
InChI Key: XOCHZRRLIIQGMZ-UHFFFAOYSA-N
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Description

Foundational Significance of Glycerophosphocholines in Cellular Biology

Glycerophosphocholines are a class of glycerophospholipids that are fundamental to the structure and function of all eukaryotic cells. wikipedia.org As the main component of cellular membranes, they are indispensable for maintaining the integrity, fluidity, and permeability of these vital barriers. nih.govtaylorandfrancis.com Their amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, drives the formation of the iconic lipid bilayer that encases cells and their organelles. wikipedia.orgnumberanalytics.com This bilayer structure not only provides a stable yet flexible boundary but also participates in a myriad of cellular processes, including signal transduction and the transport of ions and molecules. taylorandfrancis.comsketchy.com

The diversity within the glycerophosphocholine family, arising from variations in the fatty acid chains attached to the glycerol (B35011) backbone, allows for a wide range of functions. nih.gov This structural variety influences membrane properties and is crucial for the specialized activities of different cell types and organelles. wikipedia.org In the nervous system, for instance, the specific composition of glycerophosphocholines in neural membranes is critical for their stability and functional efficacy. wikipedia.org

Overview of sn-Glycero-3-phosphocholine as a Fundamental Biomolecule

sn-Glycero-3-phosphocholine, also known as L-α-glycerylphosphorylcholine (α-GPC), is a key intermediate in the metabolism of phosphatidylcholine, a major type of glycerophosphocholine. caymanchem.comcaymanchem.com It serves as a precursor for the biosynthesis of other essential phospholipids (B1166683) and is a vital source of choline (B1196258) for the synthesis of the neurotransmitter acetylcholine (B1216132). medchemexpress.com This small, water-soluble molecule is found in all cells of the body and readily crosses the blood-brain barrier, highlighting its importance in both peripheral and central nervous system processes.

Beyond its role as a building block, sn-glycero-3-phosphocholine is an important organic osmolyte, particularly in kidney cells, where it helps protect against the stresses of high salt and urea (B33335) concentrations. hmdb.caresearchgate.net Its universal presence, from simple life forms to humans, underscores its fundamental importance to life.

Hierarchical Organization of Glycerophospholipids in Biological Membranes

The arrangement of glycerophospholipids within biological membranes is a highly organized and dynamic process. The fundamental structure is the lipid bilayer, where two layers of phospholipids align with their hydrophobic tails pointing inward, creating a nonpolar core, and their hydrophilic heads facing the aqueous environments inside and outside the cell. wikipedia.orglibretexts.org This arrangement is not uniform; the composition of the inner and outer leaflets of the plasma membrane can differ significantly. wikipedia.org For example, in human red blood cells, the cytosolic side is enriched with specific types of glycerophospholipids like phosphatidylethanolamine (B1630911) and phosphatidylserine. wikipedia.org

Interactive Data Table: Key Properties of sn-Glycero-3-phosphocholine

PropertyValue
Formal Name 2-[[[(2R)-2,3-dihydroxypropoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt
CAS Number 28319-77-9
Molecular Formula C8H20NO6P
Formula Weight 257.2
Synonyms Glycerophosphocholine, L-α-GPC, L-α-Glycerylphosphorylcholine, sn-glycero-3-PC

Data sourced from Cayman Chemical. caymanchem.com

Detailed Research Findings

Recent research has further elucidated the multifaceted roles of sn-glycero-3-phosphocholine and its derivatives. Studies have shown that it is a precursor in the biosynthesis of brain phospholipids and can increase the bioavailability of choline in nervous tissue. medchemexpress.com In vivo, it is converted to phosphorylcholine, a metabolically active form of choline that enhances the synthesis and release of acetylcholine in the hippocampus. caymanchem.comcaymanchem.com

Furthermore, the metabolism of glycerophosphocholines is a complex and highly regulated process. The remodeling of fatty acid chains on the glycerol backbone by phospholipases and acyltransferases contributes significantly to the diversity of glycerophospholipid species within cellular membranes. nih.gov This remodeling is not only important for maintaining membrane structure but also for producing lipid mediators involved in signaling pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H53N2O12P B3044038 sn-Glycero-3-phosphocholine A CAS No. 273931-53-6

Properties

IUPAC Name

[2-[4-(4-nitrophenoxy)-4-oxobutanoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O12P/c1-5-6-7-8-9-10-11-12-13-14-15-16-30(35)42-25-29(26-44-47(40,41)43-24-23-34(2,3)4)46-32(37)22-21-31(36)45-28-19-17-27(18-20-28)33(38)39/h17-20,29H,5-16,21-26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHZRRLIIQGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways of Sn Glycero 3 Phosphocholine

Biosynthesis of sn-Glycero-3-phosphocholine and Related Phosphatidylcholines

The primary route for the synthesis of sn-glycero-3-phosphocholine in mammalian cells is through the degradation or deacylation of phosphatidylcholine (PC), the most abundant phospholipid in cell membranes. nih.govpnas.org This process involves the hydrolytic removal of two fatty acid chains from the glycerol (B35011) backbone of PC.

The breakdown pathway begins with the action of phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position of PC to produce 1-acyl-glycerophosphocholine, also known as lysophosphatidylcholine (B164491) (Lyso-PC). nih.gov Subsequently, a lysophospholipase, such as lysophospholipase A1 (Lyso-PLA1), removes the remaining fatty acid from the sn-1 position to yield GPC. nih.gov Alternatively, a single enzyme with phospholipase B activity can catalyze the removal of both fatty acids. researchgate.net The resulting GPC is a water-soluble molecule that can be further metabolized. researchgate.net

sn-Glycero-3-phosphocholine is a key precursor for the resynthesis of phosphatidylcholine, effectively participating in PC homeostasis. caymanchem.commedchemexpress.com There are two main pathways by which GPC contributes to PC synthesis:

Indirect Pathway via Choline (B1196258) Generation : The most established route involves the catabolism of GPC to free choline and sn-glycerol-3-phosphate. researchgate.netpnas.org This liberated choline is then utilized as a substrate for the de novo synthesis of PC through the Kennedy pathway. uni-freiburg.denih.gov This cycle allows cells to reclaim choline from membrane degradation for the production of new phospholipids (B1166683). pnas.org

Direct Acylation Pathway : More recent findings have identified a novel pathway where GPC is directly acylated to form lysophosphatidylcholine (Lyso-PC). nih.govlu.seresearchgate.net This reaction is catalyzed by the enzyme glycerophosphocholine acyltransferase (GPCAT). nih.govlu.seresearchgate.net The resulting Lyso-PC can then be further acylated by a lysophosphatidylcholine acyltransferase (LPCAT) to form PC, completing a reacylation cycle. molbiolcell.org

The biogenesis of phosphatidylcholine from GPC-derived precursors is a multi-step enzymatic process primarily governed by the Kennedy pathway, also known as the CDP-choline pathway. molbiolcell.orgnih.gov

The final step in the de novo synthesis of PC via the Kennedy pathway is the transfer of the phosphocholine (B91661) group from CDP-choline to a diacylglycerol (DAG) molecule. molbiolcell.orgnih.gov This reaction is catalyzed by the enzyme CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT). researchgate.netuniprot.org In yeast and mammals, multiple enzymes can exhibit cholinephosphotransferase activity. nih.gov The term "phosphatidylcholine synthase" (Pcs) generally refers to a distinct enzyme found in prokaryotes that catalyzes a different reaction: the direct condensation of choline with CDP-diacylglycerol to form PC. frontiersin.orgwikipedia.org

The interconnected pathways of choline metabolism and phospholipid synthesis involve several key intermediates. These molecules are central to the synthesis and turnover of phosphatidylcholine and other related lipids.

IntermediateRole in Pathway
Choline An essential nutrient and the initial substrate for the Kennedy pathway. nih.govresearchgate.net It is phosphorylated to phosphocholine. nih.gov
Phosphocholine The product of choline phosphorylation and the substrate for CTP:phosphocholine cytidylyltransferase (CCT). nih.govmolbiolcell.org
CDP-Choline The activated form of choline, synthesized by CCT. It serves as the donor of the phosphocholine headgroup in the final step of PC synthesis. nih.govmolbiolcell.org
Diacylglycerol (DAG) A lipid backbone that accepts the phosphocholine group from CDP-choline to form phosphatidylcholine. nih.govmolbiolcell.org
Lysophosphatidylcholine (Lyso-PC) An intermediate formed by the partial deacylation of PC or the direct acylation of GPC. It can be reacylated to form PC. nih.govnih.gov

Enzymatic Mechanisms in Phosphatidylcholine Biogenesis from Glycerophosphocholine

Cytidine Diphosphocholine (CDP-Choline) Synthase Activity

Catabolism and Enzymatic Degradation of sn-Glycero-3-phosphocholine and its Derivatives

The primary catabolic fate of sn-glycero-3-phosphocholine is its hydrolysis into two smaller molecules: choline and sn-glycerol 3-phosphate. researchgate.netcreative-enzymes.com This reaction is catalyzed by a class of enzymes known as glycerophosphocholine phosphodiesterases (GPC-PDE), also referred to as glycerophosphodiester phosphodiesterases (GDPD). nih.govcreative-enzymes.com

This enzymatic degradation is a critical control point for intracellular GPC levels and plays a role in maintaining phosphatidylcholine homeostasis. pnas.orgcreative-enzymes.com The choline produced can be re-utilized for PC synthesis via the Kennedy pathway, while the sn-glycerol 3-phosphate can enter glycolysis or be used for triglyceride and phospholipid synthesis. nih.govuni-freiburg.denih.gov

Several specific GPC-PDE enzymes have been identified. For instance, GDPD5 has been identified as a GPC-PDE in mammalian renal cells, where its activity is osmotically regulated to control levels of GPC, which acts as an osmoprotective organic osmolyte. pnas.org Another key enzyme is ENPP6, a choline-specific phosphodiesterase that hydrolyzes GPC extracellularly to provide choline for tissues that actively synthesize PC, such as the liver and developing brain. researchgate.netpdbj.orgnih.gov The activity of these enzymes is crucial for processes ranging from osmotic regulation to myelin synthesis. pnas.orgresearchgate.net

Table of Key Enzymes in sn-Glycero-3-phosphocholine Metabolism

Enzyme Abbreviation Function Pathway
Phospholipase A2 PLA2 Removes fatty acid from the sn-2 position of PC to form Lyso-PC. PC Catabolism
Lysophospholipase A1 Lyso-PLA1 Removes fatty acid from the sn-1 position of Lyso-PC to form GPC. PC Catabolism
Glycerophosphocholine Phosphodiesterase GPC-PDE / GDPD Hydrolyzes GPC into choline and sn-glycerol 3-phosphate. GPC Catabolism
Glycerophosphocholine Acyltransferase GPCAT Acylates GPC to form Lyso-PC. PC Synthesis
Choline Kinase CHK Phosphorylates choline to phosphocholine. Kennedy Pathway
CTP:phosphocholine cytidylyltransferase CCT Catalyzes the formation of CDP-choline from phosphocholine and CTP. Kennedy Pathway

Table of Mentioned Compounds

Compound Name
1-acyl-glycerophosphocholine
Choline
Cytidine diphosphate (B83284) (CDP)-choline
Cytidine triphosphate (CTP)
Diacylglycerol (DAG)
Lysophosphatidylcholine (Lyso-PC)
Phosphatidylcholine (PC)
Phosphocholine
sn-Glycerol 3-phosphate

Hydrolysis and Deacylation Pathways

The generation of sn-Glycero-3-phosphocholine is primarily accomplished through the systematic hydrolysis and deacylation of phosphatidylcholine (PC), a major constituent of eukaryotic cell membranes. nih.govuu.nl This catabolic cascade involves a series of enzymatic steps that sequentially remove the fatty acyl chains from the glycerol backbone of PC.

The initial step in this pathway is the hydrolysis of phosphatidylcholine by a phospholipase A2 (PLA2) enzyme, such as cytosolic phospholipase A2 (cPLA2), which cleaves the fatty acid at the sn-2 position, yielding 1-acyl-lysophosphatidylcholine (lyso-PC). nih.gov Subsequently, a lysophospholipase, for instance, lysophospholipase A1 (lyso-PLA1), acts on the lyso-PC to remove the remaining fatty acid from the sn-1 position. nih.gov This two-step deacylation process culminates in the formation of sn-Glycero-3-phosphocholine. nih.govbiorxiv.org

This sequential hydrolysis is a fundamental process for the breakdown of membrane phospholipids, contributing not only to the generation of GPC but also to the release of fatty acids that can be utilized for energy or in signaling pathways. nih.gov The process can also occur through the action of phospholipase B enzymes, which are capable of removing both fatty acyl groups from diacylglycerophospholipids. ymdb.ca

It is also noteworthy that lysophosphatidylcholine can be generated through the spontaneous deacylation of oxidized phospholipids, a non-enzymatic pathway that can occur under conditions of oxidative stress. acs.org

Lysophospholipase Activities in Glycerophosphocholine Metabolism

Lysophospholipases are a critical class of enzymes in the metabolic pathway of glycerophosphocholine, responsible for the hydrolysis of the acyl group from lysophospholipids. encyclopedia.pubbiorxiv.org Their primary role in this context is the conversion of lysophosphatidylcholine (lyso-PC) into sn-Glycero-3-phosphocholine and a free fatty acid. biorxiv.orgencyclopedia.pub

The activity of these enzymes is essential for preventing the accumulation of lysophospholipids, which can have detergent-like effects and disrupt membrane integrity at high concentrations. encyclopedia.pub Furthermore, the generation of GPC by lysophospholipases provides the substrate for the subsequent enzymatic step that releases free choline, a vital nutrient for the synthesis of new phosphatidylcholine and the neurotransmitter acetylcholine (B1216132). encyclopedia.pubmdpi.com

The table below summarizes key lysophospholipases involved in the generation of sn-Glycero-3-phosphocholine.

Enzyme FamilySpecific Enzyme ExampleOrganism/TissueSubstrateProduct
Phospholipase BLysophospholipase 3 (PLB3)Saccharomyces cerevisiae2-lysophosphatidylcholinesn-Glycero-3-phosphocholine + Carboxylate
Patatin-like phospholipase domain-containingPNPLA7Human LiverLysophosphatidylcholine (LPC)sn-Glycero-3-phosphocholine (GPC)
Serine HydrolasePfLPL1Plasmodium falciparumLysophosphocholineFatty acids + sn-Glycero-3-phosphocholine

Glycerophosphodiester Phosphodiesterase Functions

The final step in the catabolic pathway that liberates choline from sn-Glycero-3-phosphocholine is catalyzed by glycerophosphodiester phosphodiesterases (GDPDs), also known as glycerophosphodiesterases (GDEs). nih.govnih.govresearchgate.net These enzymes hydrolyze the phosphodiester bond in glycerophosphodiesters, such as GPC, to produce sn-glycerol 3-phosphate (G3P) and the corresponding alcohol, which in the case of GPC is choline. nih.govresearchgate.netuniprot.org

GDPDs are a highly conserved family of enzymes found across diverse species, from bacteria to humans. researchgate.net In Saccharomyces cerevisiae, the enzyme Gde1p is responsible for the hydrolysis of intracellular GPC, allowing the cell to utilize it as a phosphate (B84403) source. ymdb.ca In mammals, multiple GDEs have been identified and characterized in various tissues, including the brain, liver, and kidney. nih.gov

The function of GDPDs is crucial for completing the choline cycle, where choline released from PC breakdown can be reincorporated into the synthesis of new PC molecules. encyclopedia.pubmdpi.com This recycling is vital for maintaining membrane phospholipid homeostasis. The other product of the reaction, G3P, is a key metabolite that can enter glycolysis or be used for the synthesis of other lipids. researchgate.net

The table below details the function of a key glycerophosphodiester phosphodiesterase.

EnzymeGene NameOrganism/TissueSubstrateProductsFunction
Glycerophosphodiester phosphodiesterase GDE1GDE1Saccharomyces cerevisiaesn-Glycero-3-phosphocholinesn-Glycerol 3-phosphate + CholineHydrolysis of intracellular GPC for use as a phosphate source and for choline recycling. ymdb.ca
Glycerophosphodiester phosphodiesterase (periplasmic)glpQEscherichia colisn-glycero-3-phosphodiestersn-glycerol 3-phosphate + alcoholHydrolyzes glycerophosphodiesters. uniprot.org
PfGDPDPlasmodium falciparumsn-Glycero-3-phosphocholineCholine + glycerol-3-phosphateReleases choline from lysoPC-derived GPC for PC biosynthesis. biorxiv.org

Regulation of Phospholipid Turnover by Catabolic Processes

The catabolism of phosphatidylcholine and the subsequent metabolism of sn-Glycero-3-phosphocholine are tightly regulated processes to ensure the maintenance of membrane integrity and the appropriate supply of metabolic precursors. The activity of the enzymes involved in these pathways is subject to various control mechanisms.

For instance, the activity of cytosolic phospholipase A2 (cPLA2), which initiates the breakdown of PC, is regulated by calcium levels and phosphorylation events. nih.gov This allows the cell to control the rate of phospholipid hydrolysis in response to specific cellular signals.

Furthermore, the expression of key enzymes can be regulated at the genetic level. Research has shown that in the context of hepatic choline and methionine metabolism, the expression of the lysophospholipase PNPLA7 is influenced by the availability of the methyl donor S-adenosylmethionine (SAM). mdpi.comnih.gov A reduction in SAM levels leads to decreased methylation of the PNPLA7 gene promoter, resulting in increased expression of the enzyme and consequently higher levels of GPC and choline as a compensatory mechanism. mdpi.comnih.gov

Cellular and Molecular Roles of Sn Glycero 3 Phosphocholine

Contributions to Biological Membrane Architecture and Dynamics

The unique chemical structure of sn-glycero-3-phosphocholine, featuring a polar head group and a glycerol (B35011) backbone, allows it to seamlessly integrate into and influence the properties of cellular membranes.

Structural Integration within Phospholipid Bilayers

sn-Glycero-3-phosphocholine is a fundamental component of eukaryotic cell membranes, primarily as a constituent of phosphatidylcholine (PC). nih.gov PC is a major phospholipid, accounting for a significant portion of the lipids in mammalian cell membranes. nih.gov The deacylation of PC results in the formation of GPC. nih.govnih.gov As a water-phase phospholipid, GPC serves as a building block for the membranes that are essential for all cells. Its presence is crucial for preserving the structural integrity of these membranes, likely through its role in stimulating PC synthesis via the Kennedy pathway. nih.gov

The integration of GPC and its derivatives into lipid bilayers has been extensively studied using model membrane systems. For instance, synthetic phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are used to create liposomes and lipid bilayers to study biological membrane properties. ebi.ac.uk These models help in understanding how variations in the acyl chains of phosphatidylcholines influence membrane structure and interactions. scifiniti.com The zwitterionic nature of GPC, possessing both a positive and negative charge, is a key feature of its chemical structure.

Modulation of Membrane Fluidity and Permeability

sn-Glycero-3-phosphocholine and its acylated forms are significant modulators of membrane fluidity and permeability. GPC contributes to anabolic processes that lead to the synthesis of membrane phospholipids and glycerol-lipids, which in turn positively influence membrane fluidity. news-medical.netfrontiersin.org

Studies using model membranes have provided detailed insights into these effects. For example, the incorporation of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC), a cationic derivative, into model membranes has been shown to weaken the interactions between lipid molecules, thereby increasing the fluidity and permeability of the lipid system. nih.gov This effect is thought to facilitate the entry of substances into the cell. nih.gov

The fluidity of membranes composed of phosphatidylcholines, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is dependent on factors like temperature and liposome (B1194612) size. nih.gov Research has established a correlation between membrane fluidity and the permeability of substances like calcein (B42510) across the membrane, indicating that fluidity is a dominant factor in controlling permeability. nih.gov Furthermore, the presence of branched-chain lipids like 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhyPC) can increase membrane fluidity while paradoxically reducing permeability to water, a unique feature conferred by the intertwining of neighboring lipid chains. frontiersin.org

The table below summarizes the effects of different phosphatidylcholine derivatives on membrane properties based on model system studies.

Phosphatidylcholine DerivativeModel SystemObserved Effect on Membrane PropertiesReference(s)
1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC)POPC/SM/CholesterolIncreases fluidity and permeability. nih.gov
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Neutral liposomesFluidity and permeability are dependent on temperature and liposome size. nih.gov
1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhyPC)Lipid bilayersIncreases membrane fluidity and area per lipid while reducing water permeability. frontiersin.org
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with branched lipidsLipid bilayerInclusion of branched lipids increases area per lipid and decreases membrane thickness and order. frontiersin.org

Interactions with Membrane-Associated Proteins and Peptides

The lipid environment of a membrane, including the presence of sn-glycero-3-phosphocholine derivatives, significantly influences the structure, function, and stability of membrane-associated proteins and peptides.

Molecular dynamics (MD) simulations and experimental techniques have been pivotal in understanding the intricate dance between lipids and proteins within the membrane. Most early MD simulations of membranes utilized single lipid prototypes like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). ijbem.org These studies have shown that the composition of the lipid membrane can affect protein binding affinity and enzymatic activity. nih.gov

Research using techniques like quasielastic neutron scattering (QENS) and MD simulations on large unilamellar vesicles (LUVs) made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) has revealed that transmembrane peptides can restrict the lateral mobility of lipids. frontiersin.org These studies provide quantitative data on the diffusion of both lipids and peptides in the membrane. For instance, in the presence of a transmembrane peptide, the lateral diffusion of DMPC was observed to be restricted. frontiersin.org All-atom MD simulations have also been used to investigate the structural and dynamic changes in DMPC lipid bilayers in the presence of pore-forming toxins, revealing that perturbations to lipid order are generally short-ranged. biorxiv.org

The lipid bilayer provides a crucial environment for maintaining the correct conformation and stability of membrane proteins. Studies on rhodopsin mutants associated with retinitis pigmentosa have shown that phospholipid bicelles composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) can significantly increase the thermal stability of these mutant proteins compared to when they are in a detergent solution. nih.govresearchgate.net This stabilizing effect highlights the importance of the native lipid environment for protein integrity.

Similarly, the folding and insertion of the bacterial outer membrane protein PagP into liposomes made of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (diC(12:0)PC) are influenced by the lipid-to-protein ratio, demonstrating the role of the membrane in guiding protein folding pathways. nih.gov Molecular dynamics simulations have also provided insights into the stability of the transmembrane helix of the amyloid precursor protein (C99) in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer. pnas.org

Lipid-Protein Dynamics in Model Membrane Systems

Participation in Intracellular Signaling Pathways

sn-Glycero-3-phosphocholine is not merely a structural component but also an active participant in intracellular signaling. It is an intermediate in phosphatidylcholine metabolism, a pathway that is often activated in cancer, leading to elevated levels of phosphocholine (B91661) and GPC. nih.govexcli.de The breakdown of GPC is regulated by several key enzymes, and its levels can be influenced by various oncogenic signaling pathways. nih.gov

GPC can be hydrolyzed to choline (B1196258) and glycerol-3-phosphate by the enzyme glycerophosphocholine phosphodiesterase (GPC-PDE). nih.govresearchgate.net This process is crucial for providing choline for the synthesis of the neurotransmitter acetylcholine (B1216132) and for other metabolic processes. nih.gov In some organisms, like the fungal pathogen Candida albicans, GPC can serve as a phosphate (B84403) source, and its uptake and metabolism are linked to the repression of the PHO regulon and activation of TORC1 signaling. asm.org

Furthermore, GPC and its metabolites can act as signaling molecules themselves. GPC metabolites are known to modulate systemic oxidative stress and inflammation. researchgate.net In the context of the nervous system, GPC is a precursor for the biosynthesis of brain phospholipids and increases the bioavailability of choline, which is essential for the synthesis of acetylcholine. medchemexpress.com It has been shown to increase the release of acetylcholine in the rat hippocampus and may modulate the dopaminergic and serotonergic systems. news-medical.netexamine.com The activation of Protein Kinase C (PKC), a key enzyme in memory formation, by GPC at low concentrations suggests its direct role in signaling cascades. examine.com

The table below outlines the key enzymes and signaling pathways associated with sn-glycero-3-phosphocholine metabolism.

Enzyme/PathwayRole in relation to sn-Glycero-3-phosphocholineCellular Process/OutcomeReference(s)
Cytosolic phospholipase A2 (cPLA2)Hydrolyzes phosphatidylcholine to produce 1-acyl-GPC.First step in the GPC breakdown pathway. nih.gov
Lysophospholipase A1 (lyso-PLA1)Removes the second fatty acid from 1-acyl-GPC to produce GPC.Second step in the GPC breakdown pathway. nih.gov
Glycerophosphocholine phosphodiesterase (GPC-PDE)Converts GPC to free choline and glycerol-3-phosphate.Regulates GPC levels and provides choline for acetylcholine synthesis. nih.govresearchgate.net
Kennedy PathwayUtilizes GPC for phosphatidylcholine synthesis.Preservation of cellular membrane structural integrity. nih.gov
PHO Regulon / TORC1 Signaling (C. albicans)Repressed/Activated by GPC provision.Phosphate homeostasis. asm.org
Protein Kinase C (PKC)Activated by GPC.Potential role in memory formation. examine.com

Role as a Precursor for Bioactive Lipid Mediators

sn-Glycero-3-phosphocholine and its derivatives are central to the generation of a variety of potent signaling molecules that regulate numerous physiological and pathological processes. frontiersin.orgresearchgate.net

Formation of Platelet-Activating Factor (PAF) and Analogues

One of the most significant roles of sn-glycero-3-phosphocholine derivatives is as a precursor in the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator. nih.govresearchgate.net PAF, chemically known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a key player in inflammation, allergic responses, and vascular phenomena. nih.govebi.ac.ukahajournals.org

The primary pathway for PAF synthesis during inflammatory responses is the "remodeling pathway," which starts with a specific type of phosphatidylcholine containing an ether linkage at the sn-1 position and a long-chain fatty acyl group (often arachidonic acid) at the sn-2 position. nih.govcapes.gov.br This precursor molecule is acted upon by phospholipase A2 (PLA2), which cleaves the fatty acid at the sn-2 position, resulting in the formation of lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) and the release of arachidonic acid. nih.gov Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase to produce the biologically active PAF. researchgate.net

The "de novo" pathway represents a constitutive route for PAF synthesis, initiated by the acetylation of alkyl-LPA (lysophosphatidic acid). nih.gov This leads to the formation of 1-alkyl-2-acetyl-sn-glycerol, which is then converted to PAF. nih.gov

Furthermore, oxidative processes can lead to the formation of PAF-like compounds. Peroxidation of phosphatidylcholines containing polyunsaturated fatty acids can generate molecules with an sn-2-oxidatively fragmented acyl group that exhibit PAF-like activity. tandfonline.com

Eicosanoid Precursor Dynamics

The breakdown of 1-alkyl-2-acyl-sn-glycero-3-phosphocholine is not only crucial for PAF synthesis but also serves as a significant source of arachidonic acid, the primary precursor for eicosanoids. capes.gov.br Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are potent lipid mediators involved in inflammation, immunity, and cellular signaling. balsinde.orgcsic.es

In inflammatory cells like macrophages and neutrophils, a substantial portion of arachidonic acid is stored at the sn-2 position of ether-linked phospholipids, including 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. capes.gov.brmdpi.com Upon cellular stimulation, the action of phospholipase A2 releases this arachidonic acid, making it available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce various eicosanoids. balsinde.orgcsic.es This deacylation step is a critical control point for the generation of these inflammatory mediators. capes.gov.br

Influence on Membrane-Bound Enzyme and Receptor Function

The lipid environment of the cell membrane, significantly influenced by molecules like sn-glycero-3-phosphocholine and its metabolites, plays a critical role in modulating the function of embedded proteins, including enzymes and receptors.

Lysophosphatidylcholine (B164491) (LPC), or 1-acyl-sn-glycero-3-phosphocholine, a direct metabolite, has been shown to impact transmembrane signaling. nih.gov It can inhibit signaling through G-protein coupled receptors (GPCRs), possibly by disrupting the formation of the receptor-G-protein complex. nih.gov The concentration of LPC is also a factor in the activity of protein kinase C (PKC), a key enzyme in many signaling cascades. nih.gov Low concentrations of LPC can activate PKC, while higher concentrations are inhibitory. nih.gov

The physical properties of the membrane, such as fluidity and curvature, which are influenced by the composition of phospholipids like phosphatidylcholine, can affect the function of transmembrane proteins. For instance, the activity of the nicotinic acetylcholine receptor (nAChR) is modulated by the surrounding lipid microenvironment. mpg.de Studies have also shown that polyunsaturated fatty acid-containing phospholipids can directly influence the conformational dynamics and ligand binding affinity of GPCRs like the dopamine (B1211576) D2 receptor. biorxiv.org Furthermore, the function of ion channels, such as certain potassium (K+) and sodium (Na+) channels, can be altered by changes in membrane lipid composition. researchgate.net The activity of enzymes like acetylcholinesterase is also sensitive to the lipid environment. mdpi.com

Interplay with Cellular Homeostasis Mechanisms

sn-Glycero-3-phosphocholine and its metabolic network are integral to maintaining cellular homeostasis, particularly phospholipid homeostasis. Cells strive to regulate the composition of their membranes to maintain specific biophysical properties. royalsocietypublishing.org This involves a coordinated balance of biosynthesis, remodeling, and degradation of phospholipids. researchgate.net

Enzymes involved in phospholipid metabolism, such as CTP:phosphocholine cytidylyltransferase (CCT) and phospholipases, are thought to be regulated by the physical properties of the membrane itself, such as membrane curvature elastic energy. royalsocietypublishing.org This suggests a feedback mechanism where the membrane's physical state can influence the very enzymes that control its composition. royalsocietypublishing.orgresearchgate.net Oxidized phospholipids, which can be derived from phosphatidylcholine, are also recognized as playing roles in regulating cellular homeostasis and can influence processes like the epithelial-mesenchymal transition in cancer cells. researchgate.net

Involvement in Specific Biological Processes (Academic Research Focus)

Lipid Metabolism Regulation

sn-Glycero-3-phosphocholine is at the heart of lipid metabolism regulation. As a central intermediate in phosphatidylcholine metabolism, its levels and conversion are tightly controlled. chemimpex.comcaymanchem.com Phosphatidylcholines are the most abundant class of phospholipids in membranes and lipoproteins, serving both structural roles and as a source for lipid messengers. nih.gov

Furthermore, derivatives of sn-glycero-3-phosphocholine have been shown to influence metabolic processes. A study on 1,2-dicinnamoyl-sn-glycero-3-phosphocholine demonstrated its ability to improve insulin (B600854) sensitivity in adipocytes, suggesting a role in regulating carbohydrate and lipid metabolism. nih.govmdpi.com This effect was linked to an increase in mitochondrial DNA copy number and the upregulation of genes involved in oxidative phosphorylation. nih.govmdpi.com

Cellular Adaptation Mechanisms

sn-Glycero-3-phosphocholine (GPC) plays a crucial role in cellular adaptation, particularly in response to osmotic stress. It is recognized as a significant organic osmolyte, a class of small solutes that cells accumulate to maintain volume and function in environments with high extracellular solute concentrations. This adaptive mechanism is especially prominent in the renal medulla, where cells are regularly exposed to high levels of sodium chloride and urea (B33335). nih.govresearchgate.net

Under conditions of high extracellular osmolality, renal medullary cells actively accumulate GPC. nih.gov This accumulation helps to counteract the osmotic pressure exerted by the surrounding environment, thereby protecting the cells from damage. The regulation of intracellular GPC levels is a dynamic process; its concentration varies directly with changes in extracellular osmolality. nih.gov This process involves both the synthesis of GPC from precursors like choline and a decrease in its degradation. nih.gov The enzyme GPC:choline phosphodiesterase, which breaks down GPC, is osmotically regulated, with its activity decreasing in hypertonic conditions to allow for GPC accumulation. nih.gov

The function of GPC as a "compatible osmolyte" means that its accumulation to high intracellular concentrations does not significantly perturb normal cellular processes, such as enzyme function. This is in contrast to inorganic ions, which can be disruptive at high concentrations. In the kidney, GPC specifically counteracts the destabilizing effects of high urea concentrations on protein structure and function. This protective role is vital for the survival and function of cells in the hostile osmotic environment of the kidney medulla. physiology.org

Beyond the kidney, the principles of GPC's role in osmoregulation and cellular protection are relevant to other tissues that may experience osmotic stress. The ability of GPC to stabilize macromolecules and maintain cell integrity under hyperosmotic conditions is a fundamental cellular adaptation mechanism. nih.govresearchgate.net

Neurobiological Research Applications

sn-Glycero-3-phosphocholine is a compound of significant interest in neurobiological research due to its multifaceted roles in the nervous system. As a naturally occurring choline compound, it serves as a precursor to the neurotransmitter acetylcholine and is an intermediate in phospholipid metabolism, making it a key molecule in studies of neuronal function, integrity, and protection. biocrick.comcaymanchem.comcaymanchem.com

Choline Bioavailability Enhancement Studies in Nervous Tissue

A primary focus of research on sn-glycero-3-phosphocholine is its ability to increase the bioavailability of choline in nervous tissue. medchemexpress.commedchemexpress.comglpbio.com Unlike some other choline sources, GPC readily crosses the blood-brain barrier. frontiersin.org Following administration, it is converted within the brain to phosphorylcholine, a metabolically active form of choline that serves as a direct precursor for the synthesis of acetylcholine. caymanchem.comnih.gov

Studies in animal models have demonstrated that administration of GPC leads to increased brain concentrations of choline and subsequently enhances the synthesis and release of acetylcholine. caymanchem.comcaymanchem.comexamine.com For instance, research in rats has shown that GPC administration increases acetylcholine release in the hippocampus, a brain region critical for learning and memory. medchemexpress.comglpbio.com This enhanced bioavailability of choline is a key mechanism underlying the observed cognitive-enhancing effects of GPC in various experimental models. glpbio.com The efficiency of GPC in delivering choline to the brain has made it a valuable tool in studies investigating the impact of increased choline availability on neuronal function and phospholipid metabolism. nih.govexamine.com

Table 1: Research Findings on Choline Bioavailability Enhancement by sn-Glycero-3-phosphocholine

FindingExperimental ModelReference
Increases the bioavailability of choline in nervous tissue.General/Preclinical medchemexpress.commedchemexpress.com
Acts as a precursor in the biosynthesis of brain phospholipids.General/Preclinical medchemexpress.commedchemexpress.comglpbio.com
Is converted to phosphorylcholine, a metabolically active form of choline, in vivo.Rat caymanchem.comcaymanchem.comnih.gov
Increases acetylcholine synthesis and release in the rat hippocampus.Rat caymanchem.commedchemexpress.comglpbio.comcaymanchem.com
Crosses the blood-brain barrier to deliver choline to the brain.Preclinical Models frontiersin.org
Investigations into Cholinergic Neurotransmission

Building on its ability to enhance choline bioavailability, sn-glycero-3-phosphocholine is extensively used in research investigating cholinergic neurotransmission. The loss of cholinergic neurons and the subsequent decline in acetylcholine levels are hallmarks of several neurodegenerative conditions. alzdiscovery.org GPC provides a means to pharmacologically enhance this system. frontiersin.org

Studies have shown that by increasing the precursor pool of choline, GPC facilitates the synthesis and release of acetylcholine, thereby supporting and enhancing cholinergic activity. frontiersin.orgnih.govcaringsunshine.com In experimental models, GPC has been shown to antagonize the effects of scopolamine, a muscarinic receptor antagonist that induces amnesia by blocking cholinergic transmission. caymanchem.comcaymanchem.comexamine.com This reversal of scopolamine-induced deficits provides strong evidence for GPC's pro-cholinergic effects. caymanchem.comfrontiersin.org Research also indicates that GPC can improve brain transduction mechanisms and counteract age-dependent structural changes in brain areas associated with learning and memory, effects that are linked to its role in bolstering cholinergic function. medchemexpress.comglpbio.com Furthermore, GPC has been found to potentiate the effects of acetylcholinesterase inhibitors, the standard class of drugs used to enhance cholinergic function in conditions like Alzheimer's disease. examine.com

Table 2: Key Research Findings on sn-Glycero-3-phosphocholine and Cholinergic Neurotransmission

Research FindingExperimental ContextReference(s)
Facilitates acetylcholine (ACh) synthesis and release.Preclinical studies frontiersin.orgnih.govcaringsunshine.com
Enhances hippocampal cholinergic transmission.Rat models caymanchem.com
Antagonizes scopolamine-induced amnesia.Rat models caymanchem.comfrontiersin.orgcaymanchem.comexamine.com
Improves brain transduction mechanisms.Animal studies medchemexpress.comglpbio.com
Potentiates the effects of acetylcholinesterase inhibitors.Rat models examine.com
May promote γ-aminobutyric acid (GABA) release.Preclinical research nih.gov
Neuroprotective Mechanisms in Experimental Models

The neuroprotective properties of sn-glycero-3-phosphocholine have been demonstrated in a variety of experimental models, highlighting its potential to shield neurons from damage. caymanchem.comnih.govconsensus.app These protective effects are thought to stem from multiple mechanisms, including its role in membrane integrity, enhancement of cholinergic signaling, and modulation of neurogenesis and inflammation. nih.govconsensus.app

In models of seizure-induced neuronal damage, late treatment with GPC (starting several weeks after the initial insult) has been shown to reduce neuronal death, decrease blood-brain barrier disruption, and increase hippocampal neurogenesis. nih.govconsensus.app This suggests a role for GPC in both protecting existing neurons and promoting the generation of new ones following an injury. nih.govconsensus.app

Further research using a rat model of focal brain irradiation demonstrated that GPC treatment provided significant protection against cognitive decline and cellular damage, including reduced macrophage density, reactive gliosis, and demyelination. nih.gov The neuroprotective effects of GPC have also been observed in models of altered cholinergic neurotransmission and brain vascular injury. caymanchem.comcaymanchem.com Evidence also suggests GPC can upregulate neurotrophic factors and inhibit inflammation, further contributing to its protective profile. nih.gov For instance, in vitro experiments have indicated a protective role for GPC against amyloid-beta toxicity by activating neurotrophin-signaling pathways and counteracting inflammation. frontiersin.org

Table 3: Summary of Neuroprotective Effects of sn-Glycero-3-phosphocholine in Experimental Models

Neuroprotective EffectExperimental ModelReference(s)
Protects against seizure-induced neuronal death and cognitive impairment.Pilocarpine-induced seizure model (Rat) nih.govconsensus.app
Reduces radiation-induced cognitive impairment and cellular damage.Focal brain irradiation model (Rat) nih.govnih.gov
Exerts neuroprotective effects in models of altered cholinergic neurotransmission.Scopolamine-induced amnesia (Rat) caymanchem.comcaymanchem.com
Protects against brain vascular injury.General models of brain vascular injury caymanchem.comcaymanchem.com
Increases hippocampal neurogenesis post-seizure.Pilocarpine-induced seizure model (Rat) nih.govconsensus.app
Upregulates neurotrophic factors and inhibits inflammation.In vitro and preclinical models frontiersin.orgnih.gov

Advanced Methodologies for Research on Sn Glycero 3 Phosphocholine

Synthetic Strategies and Derivatization

The creation of specific phosphatidylcholine molecules often requires a combination of chemical and biological tools to ensure regioselectivity and stereospecificity.

Chemo-enzymatic synthesis provides a powerful strategy for producing highly pure, mixed-acyl phospholipids (B1166683) by leveraging the efficiency of chemical reactions and the high specificity of biocatalysts. acs.orgnih.gov This approach is particularly valuable for creating phospholipids with defined fatty acids at the sn-1 and sn-2 positions. A common strategy involves the use of lipases, which can selectively hydrolyze or esterify acyl groups at specific positions on the glycerol (B35011) backbone.

A key advantage of this method is the ability to achieve complete regioselectivity. For instance, a multi-step process can begin with a commercially available lysophospholipid. acs.orgnih.gov Chemical esterification, which is often high-yielding, can be used to add a specific acyl chain at the sn-2 position. nih.gov Subsequently, an enzyme, such as an immobilized sn-1,3-specific lipase (B570770), can be used to first selectively hydrolyze the acyl chain at the sn-1 position and then catalyze the esterification of a new, often isotopically labeled, fatty acid at that same position. acs.org This ensures no formation of the regioisomeric product. acs.org

The synthesis of rac-1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines has been achieved in a four-step sequence starting from epichlorohydrin. nih.gov A critical step in this process is the selective hydrolysis of an acetylated intermediate using a 1,3-specific lipase to yield rac-1-O-alkyl-2-acetylglycerol, which is then phosphorylated to obtain the final product. nih.gov This highlights the integration of enzymatic steps to achieve specific molecular architectures that are challenging to obtain through purely chemical means.

However, challenges in chemo-enzymatic processes can include the poor solubility of GPC in nonpolar solvents and the formation of byproducts, which may necessitate chromatographic purification of intermediates. acs.orgnih.gov Despite these challenges, the chemo-enzymatic approach remains a versatile and preferred method for generating high-purity, structurally defined phospholipids for advanced research applications. acs.orgnih.gov

Regioselective esterification is crucial for synthesizing phospholipids with specific acyl chains at the sn-1 and sn-2 positions. The Steglich esterification is a widely used method for this purpose, employing a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP). rsc.orgnih.gov This reaction facilitates the condensation of a carboxylic acid with an alcohol under mild conditions. nih.gov

To synthesize phosphatidylcholines, sn-glycero-3-phosphocholine (GPC) is acylated with fatty acids. frontiersin.org A key challenge is the potential for acyl migration, particularly in lysophospholipids, which can lead to a mixture of regioisomers. preprints.org To enhance reactivity and minimize side reactions, GPC can be immobilized on a solid support like silica (B1680970) gel. frontiersin.org The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) utilizes this technique, where silica-immobilized GPC is reacted with myristic acid in the presence of DCC and DMAP. frontiersin.org Similarly, phosphatidylcholines containing residues like cinnamic acid have been synthesized by esterifying the cadmium complex of GPC. rsc.org

The general mechanism of Steglich esterification involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. nih.gov This intermediate then transfers the acyl group to DMAP, which in turn acylates the alcohol function of the GPC backbone. nih.gov While effective, this process can generate byproducts, notably dicyclohexylurea (DCU), which is poorly soluble and must be removed during purification. frontiersin.org

Acyl migration between the sn-1 and sn-2 positions is a known complication during the chemical modification of phospholipids and can be influenced by factors like pH, temperature, and solvent polarity, potentially reducing the yield and purity of the desired product. preprints.org Despite this, Steglich esterification remains a cornerstone technique for the synthesis of diverse and complex phospholipids due to its versatility and efficiency. nih.gov

The purification of synthesized phospholipids is critical to remove unreacted starting materials, catalysts, and byproducts. While column chromatography is a common method, it can be time-consuming and costly, limiting scalability. frontiersin.orgnih.gov Sequential recrystallization has emerged as an economical and effective alternative for producing high-purity phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). frontiersin.orgnih.gov

This method relies on the differential solubility of the target compound and impurities in various solvents. nih.gov In the synthesis of DMPC via Steglich esterification, major impurities include the byproduct N,N'-dicyclohexylurea (DCU), unreacted myristic acid, and the catalyst DMAP. nih.gov The purification process can involve several steps:

Filtration: A significant portion of the insoluble DCU byproduct can be removed by simple filtration after the reaction. nih.gov

Washing: The catalyst, DMAP, can be effectively removed by washing with a dilute acid solution, such as 0.25 N HCl in methanol (B129727). nih.gov

Recrystallization from Ethyl Acetate (B1210297): After concentrating the reaction mixture, ethyl acetate is used to remove unreacted fatty acids and other byproducts, as DMPC has low solubility in this solvent. nih.gov

Recrystallization from Acetone (B3395972): A final recrystallization from acetone is performed to remove any remaining impurities, yielding the final high-purity product. frontiersin.orgnih.gov

This sequential crystallization process has been shown to successfully produce DMPC with a purity exceeding 96%, demonstrating its effectiveness as a scalable and cost-efficient purification strategy compared to traditional chromatographic methods. frontiersin.orgnih.gov

Regioselective Esterification Techniques (e.g., Steglich Esterification)

Analytical and Spectroscopic Characterization Techniques

The accurate characterization of synthetic phospholipids is essential to confirm their structure, purity, and composition. This is typically achieved through a combination of chromatographic separation and spectroscopic analysis.

Chromatographic techniques are indispensable for the analysis of complex lipid mixtures, allowing for the separation of different phospholipid classes and individual molecular species. gerli.comresearchgate.net These methods are crucial for quality control in synthesis and for quantitative analysis in biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of sn-glycero-3-phosphocholine and its derivatives. A variety of HPLC methods have been developed for the simultaneous separation and quantification of phosphatidylcholines and related compounds. nih.govdss.go.th

The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. Common columns include silica, diol, and reversed-phase (e.g., C8, C18) columns. researchgate.netnih.govusp.org

Normal-Phase HPLC: Using silica or diol columns, phospholipids can be separated based on the polarity of their head groups. gerli.com For instance, a diol column with a ternary gradient can separate major lipid classes. gerli.com

Reversed-Phase HPLC: C8 or C18 columns are used to separate phospholipid molecular species based on the length and degree of unsaturation of their acyl chains. researchgate.net

A simple isocratic HPLC method using a C8 analytical column with a mobile phase of 50 mM ammonium (B1175870) phosphate (B84403) buffer (pH 2.7) and methanol (15:85, v/v) has been developed for the simultaneous quantification of cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). nih.gov This method offers good resolution and linearity over a wide concentration range, with detection typically performed using a UV detector. nih.gov For lipids lacking a strong UV chromophore, an Evaporative Light-Scattering Detector (ELSD) is often employed. frontiersin.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique used for separating polar compounds like choline (B1196258) and phosphocholine (B91661). nih.gov One HILIC method uses a BEH Z-HILIC column with a gradient of ammonium bicarbonate buffer and an acetonitrile (B52724)/methanol mixture for the simultaneous quantification of choline and phosphocholine in plasma. nih.gov

The tables below summarize typical parameters for HPLC analysis of phosphocholine derivatives.

Table 1: HPLC Methods for Phosphocholine Analysis This table is interactive. Users can sort columns to compare different methodologies.

Analyte(s) Column Mobile Phase Detector Key Findings Reference
Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) C8 analytical column Isocratic: 50 mM ammonium phosphate buffer (pH 2.7)-methanol (15:85, v/v) UV Well-resolved peaks; Linear range with r > 0.999; Quantitation limits of 0.5 µg/mL (cholesterol) and 10 µg/mL (DOPC). nih.gov
Phosphatidylcholine (PC), 1-acyl & 2-acyl Lysophosphatidylcholine (B164491) (LPC) Waters Spherisorb amino phase column Isocratic: Ethanol/20 mM aqueous oxalic acid solution (92:8, vol/vol) Refractive Index (RI) Separation of PC and LPC regioisomers within 15 min; Linear from 0.05 to 2.5 mM. dss.go.th
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) LiChrospher 100 DIOL column Not specified Evaporative Light Scattering Detector (ELSD) Used to confirm the purity of synthesized DMPC (96%). frontiersin.org
1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1-stearoyl-sn-glycero-3-phosphocholine (B154088) Phenomenex Kinetex C18 (for impurities) Not specified Not specified Typical retention times: 1-stearoyl-sn-glycero-3-phosphocholine (~2.9 min), stearic acid (~3.9 min), DSPC (~9.9 min). usp.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
sn-Glycero-3-phosphocholine GPC
1,2-Dimyristoyl-sn-glycero-3-phosphocholine DMPC
1,2-Dioleoyl-sn-glycero-3-phosphocholine DOPC
1,2-Distearoyl-sn-glycero-3-phosphocholine DSPC
N,N′-Dicyclohexylcarbodiimide DCC
4-(N,N-Dimethylamino)pyridine DMAP
N,N'-Dicyclohexylurea DCU
Lysophosphatidylcholine LPC
Phosphatidylcholine PC
Epichlorohydrin
Myristic acid
Cinnamic acid

Chromatographic Separations for Lipid Analysis

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the non-volatile nature of sn-glycero-3-phosphocholine, direct analysis by GC is not feasible. Therefore, derivatization is an essential step to convert the polar GPC molecule into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.govacs.org

One common derivatization strategy involves the hydrolysis of the phosphocholine group, followed by conversion to an electron-capturing derivative. nih.gov This allows for sensitive detection using an electron capture detector (ECD) or mass spectrometry (MS). For instance, the glycerol backbone can be derivatized to form a pentafluorobenzoyl ester, which is highly responsive to ECD. nih.gov Another approach is transesterification to form fatty acid methyl esters (FAMEs) if the analysis is focused on the fatty acid composition of related lysophosphatidylcholines. acs.orgnih.gov

The choice of derivatization agent and reaction conditions is critical to avoid issues such as isotopic exchange, which can occur when using deuterated internal standards. nih.gov For rigorous quantitative analysis, the use of stable isotope-labeled internal standards, such as sn-glycero-3-phosphocholine-d9, is recommended to compensate for variations during sample preparation and analysis. shodex.com

Table 1: Exemplary GC methodologies for the analysis of compounds related to sn-Glycero-3-phosphocholine

ParameterMethod 1: FAMEs AnalysisMethod 2: Derivatized Glycerol Backbone
Analyte Type Fatty Acid Methyl Esters (from lysophosphatidylcholines)Derivatized sn-glycerol backbone
Derivatization Agent Methanolic HCl or BF3/MethanolPentafluorobenzoyl chloride
Column Type Polar capillary column (e.g., CP-Sil 88) acs.orgNon-polar capillary column (e.g., DB-5)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) acs.orgElectron Capture Detector (ECD) or Negative Ion MS nih.gov
Internal Standard Heptadecanoic acid (C17:0) nih.gov[2H3]Acetyl-AGEPC (with caution for isotope exchange) nih.gov
Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the separation of lipids due to its simplicity, low cost, and ability to analyze multiple samples simultaneously. For the analysis of sn-glycero-3-phosphocholine and related lysophosphatidylcholines (LPCs), TLC on silica gel plates is a common practice. researchgate.netnih.govacs.org

The separation of phospholipids by TLC is based on the polarity of their head groups. A typical mobile phase for the separation of phospholipid classes, including LPCs, consists of a mixture of chloroform, methanol, and water or an acidic solvent system like hexane, diethyl ether, and acetic acid. nih.govresearchgate.net The choice of the solvent system is crucial for achieving good resolution between different phospholipid classes. For instance, a mobile phase of chloroform/methanol/28% ammonium hydroxide (B78521) (60:37.5:4, v/v/v) can be used to separate phospholipids. rsc.org

After separation, the spots on the TLC plate can be visualized using various reagents. Iodine vapor is a common non-destructive method for visualizing lipids. For more sensitive detection, destructive methods such as charring with sulfuric acid or using specific spray reagents like the molybdenum blue reagent for phospholipids can be employed. The separated lipid spots can also be scraped off the plate for further analysis, such as quantification of phosphorus content or analysis of fatty acid composition by GC. nih.govresearchgate.net

Table 2: TLC Systems for the Separation of sn-Glycero-3-phosphocholine and Related Lipids

ParameterSystem 1System 2
Stationary Phase Silica Gel 60 PlateSilica Gel H Plate
Mobile Phase Chloroform/Methanol/Water (65:25:4, v/v/v)Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v) researchgate.net
Application Separation of polar lipids, including LPCSeparation of neutral lipids and free fatty acids from phospholipids researchgate.net
Visualization Iodine vapor, Molybdenum blue sprayIodine vapor, charring with H2SO4
Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (CE-MS) is a high-resolution analytical technique well-suited for the analysis of polar and charged molecules like sn-glycero-3-phosphocholine. peerj.comacs.orgnih.gov CE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and short analysis times.

For the analysis of GPC and other choline-containing compounds, non-aqueous CE (NACE) is often employed to enhance the separation and compatibility with MS detection. peerj.comresearchgate.net A typical background electrolyte (BGE) for NACE-MS analysis of phospholipids consists of a mixture of organic solvents like methanol and acetonitrile with an electrolyte such as ammonium acetate. peerj.com The use of a deactivated capillary, for example with a methyl-silane coating, can improve the separation performance. peerj.com

The coupling of CE to MS is typically achieved through an electrospray ionization (ESI) interface. The high resolving power of CE combined with the sensitive and selective detection of MS makes CE-MS a powerful tool for the analysis of GPC in complex biological samples. peerj.comnih.gov This technique has been successfully applied to the analysis of lysophosphatidylcholines in human serum and other biological matrices. nih.gov

Table 3: CE-MS Parameters for the Analysis of Lysophosphatidylcholines

ParameterCondition
Capillary Bare fused silica, 50 µm i.d. peerj.com
Background Electrolyte (BGE) 100 mM ammonium acetate in methanol/acetonitrile (60:40, v/v) with 0.5% acetic acid peerj.com
Separation Voltage 25 kV peerj.com
Ionization Mode Positive Electrospray Ionization (ESI) peerj.com
Mass Analyzer Ion Trap or Quadrupole Time-of-Flight (Q-TOF) peerj.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of sn-glycero-3-phosphocholine and its derivatives. nih.govunitn.itpnas.org Its high sensitivity and specificity allow for the detailed characterization of these molecules even in complex mixtures. Various MS-based techniques are employed, each offering unique advantages for the analysis of GPC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like sn-glycero-3-phosphocholine. unitn.itsfrbm.org In ESI-MS, ions are generated directly from a solution, which allows for the straightforward coupling of liquid-phase separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE) to the mass spectrometer.

In the positive ion mode, sn-glycero-3-phosphocholine and related lysophosphatidylcholines typically form protonated molecules [M+H]+ and adducts with alkali metals such as sodium [M+Na]+ and potassium [M+K]+. unitn.it The high sensitivity of ESI-MS allows for the detection of sub-picomole amounts of phospholipids. sfrbm.org The fragmentation of these ions in the mass spectrometer provides valuable structural information. A characteristic fragment ion for phosphocholine-containing lipids is observed at m/z 184.1, which corresponds to the phosphocholine head group. unitn.itamolf.nl This fragment is often used in precursor ion scanning experiments to selectively detect all phosphatidylcholine and lysophosphatidylcholine species in a complex sample. amolf.nl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is widely used for the analysis of a broad range of molecules, including lipids. uab.edumdpi.combham.ac.uk In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules. The resulting ions are then analyzed, typically using a time-of-flight (TOF) mass analyzer.

MALDI-TOF MS is particularly powerful for the direct analysis of lipids from tissue sections, a technique known as MALDI imaging. mdpi.combham.ac.uklcms.cz This allows for the visualization of the spatial distribution of sn-glycero-3-phosphocholine and other lipids within a tissue sample, providing valuable insights into their biological roles. For the analysis of phospholipids, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). lcms.cz

Similar to ESI, MALDI in the positive ion mode produces protonated and sodiated adducts of lysophosphatidylcholines. The high mass resolution and accuracy of TOF analyzers allow for the confident identification of different lipid species.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the detailed structural elucidation and quantification of sn-glycero-3-phosphocholine. nih.govuab.edunih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides a wealth of structural information that is not available from a single-stage MS experiment.

The fragmentation pattern of sn-glycero-3-phosphocholine and its acylated derivatives is highly informative. In positive ion mode, collision-induced dissociation (CID) of the [M+H]+ ion of a lysophosphatidylcholine predominantly yields the characteristic phosphocholine head group fragment at m/z 184.1. unitn.itamolf.nl The fragmentation of sodiated adducts [M+Na]+ can provide additional structural details, including the loss of the fatty acyl chain. uab.edu

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS technique. nih.govnih.gov In an MRM experiment, a specific precursor ion and one or more of its characteristic product ions are monitored. This allows for the highly specific quantification of the target analyte even in the presence of a complex matrix. For example, to quantify a specific lysophosphatidylcholine, one would monitor the transition from its precursor ion (e.g., [M+H]+) to the m/z 184.1 product ion. nih.gov

Table 4: Common MS/MS Transitions for Lysophosphatidylcholines

Lipid ClassPrecursor IonProduct IonDescription
Lysophosphatidylcholine (LPC)[M+H]+m/z 184.1Phosphocholine head group
Lysophosphatidylcholine (LPC)[M+H]+m/z 104.1Choline fragment
Lysophosphatidylcholine (LPC)[M+H]+[M+H - 183]+Loss of phosphocholine head group
Sodiated Lysophosphatidylcholine[M+Na]+[M+Na - 59]+Loss of trimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of sn-glycero-3-phosphocholine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule. Different NMR techniques, including ¹H, ¹³C, and ³¹P-NMR, are employed to characterize the proton environment, the carbon backbone, and the phosphate group, respectively.

¹H-NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the sn-glycero-3-phosphocholine molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a fingerprint of the molecular structure.

In studies of phospholipids like those derived from sn-glycero-3-phosphocholine, specific proton signals can be assigned to different parts of the molecule. For instance, the choline methyl protons (N⁺(CH₃)₃) typically appear as a sharp singlet, while the methylene (B1212753) groups of the glycerol backbone and the choline moiety exhibit distinct multiplets. lclark.edunih.gov The protons on the glycerol backbone (sn-1, sn-2, and sn-3) can be distinguished, offering insights into the conformation and stereochemistry of the molecule. nih.gov High-resolution magic angle spinning (HR-MAS) NMR techniques have been particularly useful in resolving the signals of sn-glycero-3-phosphocholine in liposomal preparations, allowing for a more detailed spectral assignment. nih.gov In these studies, the resonance for the CH₂-3 of the glycerol moiety, which is often difficult to detect in solution NMR, becomes clearly observable. nih.gov

The chemical shifts of protons in sn-glycero-3-phosphocholine and its derivatives are generally found in specific regions of the spectrum. The terminal methyl protons of the choline group are highly shielded and appear at a distinct chemical shift. lclark.educhemicalbook.com The methylene protons adjacent to the phosphate group and the ester linkages are deshielded and thus resonate at higher chemical shifts. nih.gov

¹H-NMR Chemical Shifts for sn-Glycero-3-phosphocholine Moiety Protons
Proton GroupTypical Chemical Shift (ppm)Description
N⁺(CH₃)₃~3.1Singlet, protons of the trimethylammonium group of choline. lclark.edu
-CH₂-N⁺~3.5Multiplet, methylene protons of the choline group adjacent to the nitrogen atom.
-O-CH₂- (choline)~4.3Multiplet, methylene protons of the choline group adjacent to the phosphate group.
Glycerol CH₂ (sn-1, sn-3)~3.9-4.4Multiplets, protons on the sn-1 and sn-3 carbons of the glycerol backbone. nih.gov
Glycerol CH (sn-2)~5.2Multiplet, proton on the sn-2 carbon of the glycerol backbone.
¹³C-NMR for Carbon Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the carbon framework of sn-glycero-3-phosphocholine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for the characterization of the carbon backbone.

The chemical shifts in ¹³C-NMR are sensitive to the hybridization and chemical environment of the carbon atoms. For the sn-glycero-3-phosphocholine moiety, distinct signals are observed for the carbons of the glycerol backbone and the choline headgroup. nih.govchemicalbook.com The carbons of the choline group (N⁺(CH₃)₃, -CH₂-N⁺, and -O-CH₂) have characteristic chemical shifts. nih.gov Similarly, the three carbons of the glycerol backbone (C1, C2, and C3) can be resolved, providing information about the linkage to the phosphate group and the stereochemistry of the molecule. nih.govhmdb.ca Studies on various phosphatidylcholines have allowed for the assignment of these resonances. nih.govuu.nl

¹³C-NMR Chemical Shifts for sn-Glycero-3-phosphocholine Moiety Carbons
Carbon GroupTypical Chemical Shift (ppm)Description
N⁺(CH₃)₃~54Carbon atoms of the trimethylammonium group of choline. chemicalbook.com
-CH₂-N⁺~66Methylene carbon of the choline group adjacent to the nitrogen atom. chemicalbook.com
-O-CH₂- (choline)~59Methylene carbon of the choline group adjacent to the phosphate group. chemicalbook.com
Glycerol C1~63sn-1 carbon of the glycerol backbone. hmdb.ca
Glycerol C2~70sn-2 carbon of the glycerol backbone. hmdb.ca
Glycerol C3~67sn-3 carbon of the glycerol backbone, attached to the phosphate group. hmdb.ca
³¹P-NMR for Phosphate Group Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a highly specific technique for analyzing the phosphate group in sn-glycero-3-phosphocholine. Since phosphorus-31 is a 100% naturally abundant isotope with a spin of 1/2, ³¹P-NMR provides sharp signals and is very sensitive for the detection and characterization of phosphorus-containing compounds. researchgate.net

³¹P-NMR Chemical Shift for sn-Glycero-3-phosphocholine
CompoundTypical Chemical Shift (ppm)Description
sn-Glycero-3-phosphocholine~0 to 1The chemical shift of the phosphodiester group can vary slightly depending on the solvent and pH. mri-q.comnih.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for investigating the structural and dynamic properties of sn-glycero-3-phosphocholine. FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. nih.govoptica.org

In the context of sn-glycero-3-phosphocholine and its derivatives, FTIR spectroscopy can be used to study the conformation of the headgroup and the acyl chains. Specific vibrational modes associated with the phosphate group (PO₂⁻), the carbonyl groups (C=O) of the ester linkages, and the choline moiety can be identified. optica.org For example, the asymmetric and symmetric stretching vibrations of the phosphate group appear in the region of 1220-1090 cm⁻¹. optica.org The C=O stretching vibration of the ester groups is typically observed around 1730-1740 cm⁻¹. nih.govoptica.org

FTIR has been employed to study the thermotropic behavior of hydrated phosphatidylcholines, revealing changes in the spectral features that correspond to phase transitions. nih.govnih.gov These changes are observed in the wavenumbers and bandwidths of various vibrational modes, including the CH₂ stretching and scissoring modes, which reflect the packing and conformational order of the acyl chains. optica.orgnih.gov

Characteristic FTIR Vibrational Frequencies for the sn-Glycero-3-phosphocholine Moiety
Vibrational ModeTypical Wavenumber (cm⁻¹)Description
PO₂⁻ asymmetric stretch~1223Asymmetric stretching vibration of the phosphate group. optica.org
PO₂⁻ symmetric stretch~1090Symmetric stretching vibration of the phosphate group. optica.org
C-O-C ester antisymmetric stretch~1176Antisymmetric stretching of the ester C-O-C linkage. optica.org
C-O-C ester symmetric stretch~1070Symmetric stretching of the ester C-O-C linkage. optica.org

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the thermotropic phase behavior of sn-glycero-3-phosphocholine and its derivatives. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as phase transitions. nih.govliposomes.ca

For phospholipids, DSC is particularly useful for characterizing the gel-to-liquid crystalline phase transition (Tm). liposomes.cafrontiersin.org This transition involves the melting of the hydrocarbon chains from a highly ordered (gel) state to a more disordered (liquid-crystalline) state. The temperature, enthalpy, and width of this transition provide valuable information about the packing and interactions of the lipid molecules. liposomes.ca

Phase Transition Temperatures (Tm) of Common Phosphatidylcholine Derivatives Determined by DSC
Phosphatidylcholine DerivativeTransition Temperature (Tm) in °CDescription
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)~23-24Gel to liquid-crystalline phase transition. frontiersin.org
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)~41.5Gel to liquid-crystalline phase transition. frontiersin.org
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)~6Main phase transition temperature. researchgate.net

Surface Science Techniques (e.g., Surface Tension Measurements)

Surface science techniques are crucial for understanding the behavior of sn-glycero-3-phosphocholine at interfaces, which is fundamental to its biological role in cell membranes. Surface tension measurements, often conducted using methods like the Langmuir-Blodgett technique, provide insights into how these molecules arrange themselves at an air-water or oil-water interface. mdpi.comnih.gov

When phospholipids like those derived from sn-glycero-3-phosphocholine are spread on a liquid subphase, they form a monolayer. The surface pressure-area (π-A) isotherm, which is a measure of the change in surface tension as a function of the area per molecule, reveals different phases of the monolayer, such as gas, liquid-expanded, liquid-condensed, and solid phases. mdpi.commdpi.com These phases are dependent on factors like temperature, compression rate, and the chemical nature of the subphase. nih.govmdpi.com

Studies on derivatives such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that the monolayer exhibits hysteresis during compression and expansion cycles, which provides information about the monolayer's viscoelasticity and molecular packing. nih.gov The orientation of the sn-glycero-3-phosphocholine headgroup at the interface can also be investigated using techniques like neutral impact collision ion scattering spectroscopy, which has shown that the orientation can depend on the solvent and surface concentration. acs.org The surface tension of lipid bilayers formed from these molecules can also be measured in microfluidic devices, providing data on the mechanical properties of these model membranes. nih.gov

Computational Modeling and Simulation Approaches

Computational modeling and simulation have become indispensable tools for investigating the behavior of sn-glycero-3-phosphocholine and its derivatives at a molecular level. These methods provide insights into the structure, dynamics, and interactions of these lipids within biological membranes, complementing experimental findings and guiding further research.

Molecular Dynamics (MD) Simulations of Lipid Bilayers

Molecular dynamics (MD) simulations allow for the detailed examination of the time-dependent behavior of lipid bilayers containing sn-glycero-3-phosphocholine. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing intricate details of membrane properties and interactions. nih.gov

The accuracy of MD simulations is heavily reliant on the quality of the force field, a set of mathematical functions and parameters that describes the potential energy of the system. For lipids like sn-glycero-3-phosphocholine, both all-atom and coarse-grained force fields are widely used.

CHARMM (Chemistry at HARvard Molecular Mechanics) force fields, particularly CHARMM36 (C36), are among the most extensively used all-atom models for lipid simulations. researchgate.netnih.gov In this representation, every atom, including hydrogens, is explicitly defined. The C36 force field has been parameterized using high-level quantum mechanical data and validated against a wide range of experimental data for various phosphatidylcholine lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.govbiorxiv.orgacs.org These parameters accurately reproduce key bilayer properties, making CHARMM a robust choice for detailed studies of sn-glycero-3-phosphocholine-containing membranes. researchgate.net

Martini is a popular coarse-grained (CG) force field that simplifies the system by grouping several heavy atoms into single interaction "beads." cgmartini.nlnih.gov Typically, the Martini model employs a four-to-one mapping, significantly reducing the number of particles in the simulation. cgmartini.nlresearchgate.net This reduction in complexity allows for simulations of larger systems and over longer timescales than are accessible with all-atom models. researchgate.net The Martini force field has been systematically parameterized against experimental thermodynamic data, such as partitioning free energies, ensuring a realistic representation of the chemical nature of molecules like sn-glycero-3-phosphocholine. cgmartini.nlnih.gov CHARMM-GUI's Martini Maker provides tools for building complex bilayer systems for these CG simulations. researchgate.net

MD simulations are frequently employed to calculate key structural and dynamical properties of lipid bilayers, providing a quantitative measure of membrane organization and fluidity.

Area per lipid (APL) is a fundamental parameter that reflects the packing density of lipids in a bilayer. Simulations using force fields like CHARMM36 have shown excellent agreement with experimental APL values for various phosphocholine lipids. For instance, simulations of DPPC bilayers yield an APL of approximately 63-65 Ų, which is consistent with experimental measurements. nih.govnih.gov

Bilayer thickness is another critical structural parameter that is readily calculated from MD simulations, often defined as the distance between the phosphate groups in opposing leaflets. This property is influenced by factors such as acyl chain length and the degree of saturation. Simulations have demonstrated that bilayer thickness increases with longer, more ordered acyl chains. nih.gov

Lateral diffusion describes the two-dimensional movement of lipid molecules within the plane of the membrane leaflet and is a key indicator of membrane fluidity. The lateral diffusion coefficient (D) can be calculated from the mean square displacement (MSD) of lipids over time. ut.ac.ir Simulations have shown that D is on the order of 10⁻⁷ to 10⁻⁸ cm²/s for lipids in a fluid phase, with values being influenced by lipid composition and temperature. uib.no For example, introducing unsaturation into the acyl chains tends to increase the lateral diffusion coefficient.

Table 1: Simulated Structural and Dynamical Properties of Phosphatidylcholine Bilayers
LipidForce FieldTemperature (K)Area per Lipid (Ų)Bilayer Thickness (nm)Lateral Diffusion Coefficient (x 10⁻⁷ cm²/s)Reference
DPPCLIME (CG)32363.3-- nih.gov
DPPCUnited-Atom35065.03.43- nih.gov
POPCSlipid (All-Atom)-65.8-- acs.org
POPCMartini (CG)-68.0-~2.2
POPCCHARMM3631064.33.87~0.8 ut.ac.ir

MD simulations provide a dynamic view of how the sn-glycero-3-phosphocholine headgroup and its associated acyl chains interact with integral and peripheral membrane proteins. These simulations can identify specific lipid-binding sites and characterize the nature of the interactions.

Studies have shown that the polar headgroup of phosphocholine lipids can form significant interactions with specific amino acid residues. Aromatic residues, such as tryptophan and tyrosine, are often found at the membrane-water interface, where they can interact with the lipid headgroups. nih.gov Basic residues like lysine (B10760008) and arginine can also "snorkel" to the surface to form electrostatic interactions with the negatively charged phosphate group of the sn-glycero-3-phosphocholine moiety. nih.gov

For example, simulations of the KcsA potassium channel in a POPC bilayer have revealed detailed interactions between the protein and the surrounding lipids. nih.gov Similarly, simulations of various membrane proteins have highlighted how the lipid environment, including the presence of phosphocholine headgroups, can influence protein conformation and function. mdpi.commdpi.com These computational studies can map the residence times and binding affinities of lipids to protein surfaces, revealing both specific and non-specific interactions that are crucial for membrane protein stability and activity. mdpi.com

Simulation of Membrane Structural and Dynamical Properties (e.g., area per lipid, bilayer thickness, lateral diffusion)

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comkarazin.ua This method is valuable for studying how sn-glycero-3-phosphocholine or molecules containing this moiety might interact with specific protein binding pockets.

In the context of lipid-protein interactions, docking can be used to generate initial binding poses of a lipid molecule, such as a phosphatidylcholine, onto the surface of a protein. mdpi.comkarazin.ua For instance, studies have used docking to explore the interactions between various lipids and amyloid fibrils, revealing how phosphatidylcholine can bind to grooves on the fibril surface. karazin.ua Another study used molecular docking to investigate the binding of paracetamol and collagen-derived peptides to a POPC lipid bilayer model, illustrating how these molecules initially interact with the polar head groups at the membrane surface. mdpi.com While docking is a powerful tool for generating hypotheses about binding modes, the resulting complexes are often further refined and validated using more computationally intensive methods like MD simulations to account for the dynamic nature of both the lipid and the protein. mdpi.com

Quantum Chemical Calculations (e.g., Natural Bond Orbital Analysis)

Quantum chemical (QC) calculations provide a highly detailed description of the electronic structure of molecules, based on the fundamental principles of quantum mechanics. nih.gov These methods can be used to investigate properties of sn-glycero-3-phosphocholine that are governed by its electron distribution, such as charge distribution, bond strengths, and reactivity.

Natural Bond Orbital (NBO) analysis is a specific QC method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org NBO analysis provides a quantitative description of chemical bonding and allows for the investigation of delocalization effects, which arise from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

For sn-glycero-3-phosphocholine, NBO analysis could be used to:

Determine the natural atomic charges on each atom, providing a more rigorous picture of the charge distribution within the zwitterionic phosphocholine headgroup.

Analyze the hybridization of the atomic orbitals involved in the P-O, C-O, and C-N bonds, offering insights into their nature and strength.

Quantify donor-acceptor interactions, such as the delocalization of electron density from a lone pair on an oxygen atom into an adjacent antibonding orbital. These interactions are crucial for understanding the molecule's conformational preferences and intermolecular interactions, such as hydrogen bonding. wisc.edu

By providing a detailed electronic-level picture, QC methods like NBO analysis can complement the classical descriptions offered by MD force fields and contribute to a more fundamental understanding of the chemical properties of sn-glycero-3-phosphocholine.

Research Applications and Experimental Models

In Vitro Experimental Systems for Cellular and Molecular Studies

In vitro models provide controlled environments to dissect the specific molecular and cellular effects of sn-glycero-3-phosphocholine derivatives. These systems are fundamental for elucidating the mechanisms underlying their biological activities.

Liposome (B1194612) and Vesicle Model Systems for Membrane Studies

Liposomes and vesicles are artificially prepared spherical sacs made of a lipid bilayer, which serve as simplified models of biological membranes. nih.govmdpi.com These systems are invaluable for studying the biophysical properties of phospholipids (B1166683) like sn-glycero-3-phosphocholine and their interactions with other molecules. nih.gov

Researchers can create vesicles with varying compositions to mimic different cell membranes. For instance, vesicles have been prepared with mixtures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and other phospholipids to study ion binding to the bilayer. mdpi.com The composition of these model membranes, including the type of sn-glycero-3-phosphocholine derivative, significantly influences their physical characteristics such as fluidity, rigidity, and electrical charge. nih.govmdpi.com

Studies have utilized various derivatives of sn-glycero-3-phosphocholine, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), to investigate membrane structure and dynamics. mdpi.comresearchgate.net For example, X-ray diffraction studies on highly oriented multilamellar membranes composed of DMPC and cholesterol have been used to identify the formation of cholesterol domains within the bilayer. nih.gov These model systems allow for high-resolution structural analysis, providing insights into how different phospholipids contribute to the organization and function of biological membranes. researchgate.net

Table 1: Examples of sn-Glycero-3-phosphocholine Derivatives in Membrane Model Systems

sn-Glycero-3-phosphocholine DerivativeModel SystemResearch Focus
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)VesiclesCharacterization of ion binding to the lipid bilayer. mdpi.com
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)VesiclesInvestigation of metal ion binding to lipids. mdpi.com
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Supported Lipid BilayersStudy of protein interactions with biomimetic membranes. mdpi.com
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Multilamellar LiposomesAnalysis of cholesterol domain formation in bilayers. nih.gov

Cell Culture Models for Investigating Cellular Responses (e.g., PC-12 cells, macrophages, neutrophils)

Cell culture models are essential for examining how cells respond to various forms of sn-glycero-3-phosphocholine. Different cell lines are chosen based on their relevance to specific biological processes.

PC-12 Cells: These cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model in neuroscience. Studies have shown that modifying nanoparticles with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) enhances their uptake into PC-12 cells. rsc.org This is attributed to the structural similarity between DMPC and membrane phospholipids, which facilitates fusion with the cell membrane. rsc.org This enhanced uptake suggests potential applications for DMPC-coated nanoparticles in drug delivery to the brain. rsc.org

Macrophages: These immune cells play a critical role in inflammation and are a key model for studying the effects of phospholipids in this process. Alveolar macrophages are known to secrete platelet-activating factor (PAF), a derivative of sn-glycero-3-phosphocholine, in response to stimuli. capes.gov.br Research has shown that 1-alkyl-2-acyl-sn-glycero-3-phosphocholine serves as a precursor for PAF synthesis in these cells. nih.gov Furthermore, certain ether phospholipids can inhibit the arachidonoyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferase in macrophages, an enzyme involved in the regulation of arachidonic acid availability for inflammatory responses. nih.gov In LPS-stimulated M1 macrophages, 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) can increase the secretion of pro-inflammatory cytokines. medchemexpress.com

Neutrophils: These are the most abundant type of white blood cells and are first responders in inflammation. Human neutrophils can be activated and desensitized by certain 1-O-alkyl-sn-glycero-3-phosphocholine analogues. oup.com They rapidly metabolize 1-acyl-2-acetyl-sn-glycero-3-phosphocholine, primarily by removing the long chain at the sn-1 position. nih.gov This metabolic process is distinct from that of platelet-activating factor and may regulate the relative levels of these bioactive phospholipids in the cell. nih.gov Additionally, 1-palmitoyl-sn-glycero-3-phosphocholine has been shown to enhance the bactericidal activity of neutrophils. medchemexpress.com

Enzyme Activity Assays for Metabolic Pathway Characterization

Enzyme activity assays are crucial for understanding the metabolic pathways involving sn-glycero-3-phosphocholine and its derivatives. These assays measure the rate of specific enzymatic reactions, providing insight into the synthesis and degradation of these compounds.

Key enzymes in the metabolism of sn-glycero-3-phosphocholine derivatives include phospholipases, acyltransferases, and acetyltransferases. For example, the catabolism of 1-acyl-2-acetyl-GPC in neutrophils involves an enzyme that cleaves the sn-1 position. nih.gov In human neutrophils and eosinophils, enzymatic systems have been described for the synthesis and degradation of the biologically active phospholipid 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine. ucsd.edu

The enzymes involved include:

Alkyldihydroxyacetone-phosphate synthase: Forms the O-alkyl linkage. ucsd.edu

1-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferase: Produces the bioactive molecule. ucsd.edu

1-alkyl-2-acetyl-sn-glycero-3-phosphocholine:acetylhydrolase: Inactivates the molecule. ucsd.edu

The activity of these enzymes can be influenced by cellular stimuli. For instance, the calcium ionophore A23187 increases both acetyltransferase and acetylhydrolase activities in neutrophils. ucsd.edu Mass spectrometry-based assays have also been developed to sensitively measure the activity of enzymes like phospholipase A2 on phosphatidylcholine substrates. researchgate.net

Table 2: Key Enzymes in sn-Glycero-3-phosphocholine Metabolism

EnzymeFunctionCell Type/System
sn-glycerol-3-phosphate acyltransferase (GPAT)Catalyzes the first step in de novo triacylglycerol synthesis. nih.govLiver, Adipose Tissue
1-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferaseProduces 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF). ucsd.eduNeutrophils, Eosinophils, Macrophages
1-alkyl-2-acetyl-sn-glycero-3-phosphocholine acetylhydrolaseDegrades PAF. ucsd.eduNeutrophils, Eosinophils
Arachidonoyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferaseInvolved in controlling the availability of arachidonic acid. nih.govMacrophages

Studies on Oxidative Modifications of Phospholipids

Phospholipids containing polyunsaturated fatty acids are susceptible to oxidative modification, leading to the generation of a diverse range of oxidized phospholipids (OxPLs). smw.ch These OxPLs can have profound biological effects.

The oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a well-studied example. ahajournals.org Free radical-induced oxidation of PAPC generates a complex mixture of products that can mimic some of the biological activities of oxidized low-density lipoprotein (LDL). ahajournals.org Specific oxidized derivatives of PAPC that have been identified and studied include 1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). smw.chahajournals.org

Studies have shown that some of these oxidized phospholipids can have protective effects. For instance, 1-acyl-2-acetyl-sn-glycero-3-phosphocholine can decrease the susceptibility of LDL to oxidative modification. nih.gov Conversely, other OxPLs are implicated in inflammatory responses. researchgate.net The availability of pure, individual OxPLs is crucial for accurately determining their specific biological activities. ahajournals.org

In Vivo Animal Model Research (General Mechanisms)

In vivo animal models are indispensable for understanding the physiological and pathological roles of sn-glycero-3-phosphocholine and its metabolites in a whole-organism context.

Studies on Brain Phospholipid Content and Dynamics

The brain has a high content of phospholipids, with phosphatidylcholines being a major class. nih.gov Many of these contain polyunsaturated fatty acids, making them susceptible to changes with age and in pathological conditions. nih.gov Animal models, particularly rodents, are used to study these dynamics.

Research in rats has shown that sn-Glycero-3-phosphocholine is a precursor in the biosynthesis of brain phospholipids. medchemexpress.com Studies have investigated the effects of administering derivatives of sn-glycero-3-phosphocholine on brain lipid composition and cognitive function. For example, in a rat model of seizure-induced cognitive impairment, administration of choline (B1196258) alfoscerate (a form of sn-glycero-3-phosphocholine) was shown to improve cognitive function. medchemexpress.com

Furthermore, animal studies have demonstrated that intravenously injected liposomes containing specific phospholipids can accumulate in the brain. mdpi.com This allows for the investigation of how specific phospholipid species modulate brain function and behavior. mdpi.com For example, studies in aged rats have used lipidomic analysis to show that changes in specific oxidized phospholipid species in the brain correlate with learning and memory impairments. nih.gov These studies highlight the importance of maintaining the balance of phospholipid species for normal brain function. nih.gov

Investigations of Neurotransmitter Release in Animal Brain Regions

sn-Glycero-3-phosphocholine (α-GPC) has been a subject of significant interest in neuroscience research for its role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). nih.govcaymanchem.com Preclinical studies using animal models have demonstrated that α-GPC can effectively increase the synthesis and release of ACh in key brain regions associated with learning and memory, such as the hippocampus. nih.govmedchemexpress.com

In vivo, sn-glycero-3-phosphocholine is metabolized to phosphorylcholine, a crucial component for the synthesis of acetylcholine. nih.govcaymanchem.com This mechanism has been explored in various animal models. For instance, in rats, the administration of α-GPC has been shown to enhance cholinergic transmission in the hippocampus. caymanchem.com This enhancement is believed to be a key factor in the observed improvements in cognitive functions like learning and memory in experimental animals. nih.govmedchemexpress.com

Furthermore, research has investigated the effects of α-GPC in models where cholinergic neurotransmission is deliberately impaired. One such study demonstrated that L-α-glycerylphosphorylcholine could counteract scopolamine-induced amnesia in rats. caymanchem.com Scopolamine is a substance known to block cholinergic receptors, thereby inducing memory deficits. The ability of α-GPC to antagonize these effects further supports its role in promoting acetylcholine release and function. caymanchem.com The administration of precursors for phosphatides, including choline, has been shown to increase the release of neurotransmitters like acetylcholine and dopamine (B1211576). nih.gov

The table below summarizes key findings from animal studies on the effects of sn-glycero-3-phosphocholine on neurotransmitter release.

Animal ModelBrain RegionKey FindingsReference
RatHippocampusIncreased release of acetylcholine. nih.govcaymanchem.commedchemexpress.com
RatHippocampusEnhanced cholinergic transmission. caymanchem.com
RatNot SpecifiedAntagonized scopolamine-induced amnesia. caymanchem.com
Gerbil/RatBrainIncreased levels of phosphatides and specific synaptic proteins. nih.gov

Neuroprotective Efficacy in Animal Models of Neurological Perturbations

The neuroprotective properties of sn-glycero-3-phosphocholine and its derivatives have been evaluated in various animal models of neurological damage. These studies suggest a potential role for this compound in mitigating neuronal injury and improving outcomes in conditions such as ischemic stroke and seizure-induced cognitive impairment. medchemexpress.comahajournals.org

In models of brain vascular injury, sn-glycero-3-phosphocholine has demonstrated neuroprotective effects. caymanchem.com For example, in a mouse model of focal cerebral ischemia, overexpression of an enzyme that metabolizes a related compound, platelet-activating factor (PAF), showed significant neuroprotection. ahajournals.org While not a direct study of sn-glycero-3-phosphocholine, it highlights the importance of the metabolic pathways in which this compound is involved. PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine) is known to be involved in pathological processes like ischemia. ahajournals.org The inactivation of PAF through deacetylation is a critical protective mechanism. ahajournals.org

Furthermore, studies have shown that late treatment with choline alfoscerate (α-GPC) can increase hippocampal neurogenesis and protect against seizure-induced neuronal death and cognitive impairment in animal models. medchemexpress.com Specifically, daily administration of α-GPC for three weeks following a seizure event was found to improve cognitive deficits. medchemexpress.com

The neuroprotective effects are also linked to the prevention of age-dependent structural changes in brain areas crucial for learning and memory, such as the frontal cortex and hippocampus in rats. nih.gov The table below presents a summary of findings on the neuroprotective efficacy of sn-glycero-3-phosphocholine in different animal models.

Animal ModelNeurological PerturbationKey FindingsReference
RatAltered cholinergic neurotransmissionExerted neuroprotective effects. caymanchem.com
RatBrain vascular injuryDemonstrated neuroprotective effects. caymanchem.com
MouseFocal cerebral ischemiaOverexpression of PAF-acetylhydrolase II, which metabolizes a related compound, showed strong neuroprotective effects, reducing infarct volume and apoptosis. ahajournals.org
RatSeizure-induced cognitive impairmentLate treatment with choline alfoscerate improved cognitive impairment and provided protection against neuronal death. medchemexpress.com
RatAgingDecreased age-dependent structural alterations in the frontal cortex and hippocampus. nih.gov

Transport and Adhesion Studies of Nanoparticles in Animal Brain Tissue

The unique properties of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) are being leveraged in the field of nanotechnology for brain-targeted delivery. Research has shown that coating nanoparticles with DMPC can enhance their adhesion to biological membranes and facilitate their transport within brain tissue. rsc.orgnih.gov

In one study, superparamagnetic iron oxide nanoparticles (SPIONs) were coated with DMPC and their distribution and transport were examined in the brains of Sprague-Dawley rats. nih.govrsc.org The results indicated that the DMPC-coated nanoparticles were effectively distributed on the membranes of axons, dendrites, and myelin sheaths. rsc.orgnih.gov This enhanced attachment is attributed to the structural similarity between DMPC and the phospholipids that constitute cell membranes. rsc.orgnih.gov

Furthermore, the transport of these DMPC-coated nanoparticles within the brain was observed to be faster compared to uncoated nanoparticles. rsc.orgnih.gov In vitro experiments using rat adrenal pheochromocytoma (PC-12) cells also demonstrated that DMPC significantly enhanced the cellular uptake of the nanoparticles. rsc.org These findings suggest that modifying nanoparticles with phospholipids like DMPC holds promise for applications in drug delivery to the brain. rsc.orgnih.gov

Another study utilized a "Tissue Chamber" chip to assess the diffusion of nanoparticles in an environment mimicking the extravascular space of the brain. tau.ac.il While this was an in vitro model, it provided insights into the transport properties of various nanoparticles, including liposomes, in a controlled setting before ex vivo testing in freshly excised brain tissue slices. tau.ac.il

The table below summarizes the key findings from studies investigating the transport and adhesion of DMPC-coated nanoparticles in the brain.

Experimental ModelNanoparticle TypeKey FindingsReference
Sprague-Dawley Rat BrainDMPC-coated SPIONsEnhanced adhesion to axonal, dendritic, and myelin sheath membranes. rsc.orgnih.gov
Sprague-Dawley Rat BrainDMPC-coated SPIONsFaster transport within the brain compared to uncoated nanoparticles. rsc.orgnih.gov
Rat PC-12 Cells (in vitro)DMPC-coated SPIONsIncreased cellular uptake of nanoparticles. rsc.org
Excised Mouse Brain Slices (ex vivo)Various nanoparticlesDiffusion coefficients were orders of magnitude smaller than in an in vitro chip, but trends for different coatings were confirmed. tau.ac.il

Role in Advanced Biomaterial and Drug Delivery System Research

Phospholipid-Based Liposomes for Encapsulation and Release Mechanisms

Phospholipids, including derivatives of sn-glycero-3-phosphocholine, are fundamental components in the construction of liposomes for drug delivery systems. medchemexpress.comxiahepublishing.comxiahepublishing.com These vesicular structures, composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic therapeutic agents, offering advantages such as controlled release and targeted delivery. xiahepublishing.com

The composition of the phospholipid bilayer is a critical factor in determining the stability and release characteristics of the liposome. For instance, 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) is utilized in liposome formulations due to its ability to form stable bilayers and vesicles, which is essential for effective drug encapsulation. medchemexpress.com The choice of phospholipid can also influence the rigidity and permeability of the liposome membrane. Saturated phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), tend to form more rigid and less permeable membranes compared to unsaturated phospholipids. mdpi.com

Researchers have also explored stimulus-responsive liposomes that can release their contents in response to specific triggers, such as light. In one study, liposomes were prepared with a photopolymerizable phospholipid, 1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC), in combination with DPPC. researchgate.net Exposure to UV light triggered the polymerization of DC(8,9)PC, leading to the release of the encapsulated contents. researchgate.net The kinetics and extent of this release were found to be dependent on the molar percentage of the photopolymerizable lipid in the liposome formulation. researchgate.net

The table below provides examples of sn-glycero-3-phosphocholine derivatives used in liposome research and their specific roles.

Phospholipid DerivativeRole in Liposome FormulationKey FindingsReference
1,2-dioctanoyl-sn-glycero-3-phosphocholineComponent of liposome formulationsForms stable bilayers and vesicles for drug encapsulation. medchemexpress.com
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Matrix phospholipidUsed in combination with photopolymerizable lipids for light-triggered release. Forms more rigid membranes. mdpi.comresearchgate.net
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Liposome componentUsed in thermosensitive liposomes and contributes to membrane stability. xiahepublishing.commdpi.com
1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)Photopolymerizable phospholipidEnables light-triggered release of encapsulated contents from liposomes. researchgate.net

Development of Bio-compatible Nanomaterials for Targeted Delivery

sn-Glycero-3-phosphocholine and its derivatives are integral to the development of biocompatible nanomaterials designed for targeted drug delivery. Their inherent biocompatibility and biodegradability make them ideal for creating nanoparticles that can navigate the physiological environment with reduced immunogenicity. rsc.orgnih.gov

One approach involves coating nanoparticles with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). rsc.orgnih.gov This surface modification can enhance the nanoparticle's ability to interact with and cross biological barriers, such as the blood-brain barrier. The similarity of the phospholipid coating to the cell membrane facilitates cellular uptake and transport. rsc.orgnih.gov

Lipid-polymer hybrid nanoparticles (LPHNPs) represent another advanced drug delivery platform that often incorporates phospholipids. biomedpharmajournal.org These systems combine the advantages of both lipid-based nanoparticles and polymeric nanoparticles, offering enhanced stability and controlled release properties. acs.org Common lipids used in LPHNPs include 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) and 1,2-distearoyl-sn-glycero-3-phosphocholine. biomedpharmajournal.org These hybrid nanoparticles can be engineered for targeted delivery to specific tissues or cells. nih.gov

The surface of these nanomaterials can be further functionalized with targeting moieties such as antibodies, peptides, or other small molecules to achieve active targeting. nih.gov This strategy aims to increase the accumulation of the therapeutic agent at the desired site, thereby enhancing efficacy and reducing off-target effects. nih.gov

The table below highlights the use of sn-glycero-3-phosphocholine derivatives in the development of biocompatible nanomaterials.

Nanomaterial TypePhospholipid Derivative UsedApplicationKey FindingsReference
DMPC-coated SPIONs1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Neurotherapy and drug deliveryDMPC coating promotes adhesion to biomembranes and enhances transport in the brain. rsc.orgnih.gov
Lipid-Polymer Hybrid Nanoparticles (LPHNPs)1,2-dilauroyl-sn-glycero-3-phosphocholine, 1,2-distearoyl-sn-glycero-3-phosphocholineDrug and gene deliveryThese lipids are common components of LPHNPs, which offer improved stability and encapsulation. biomedpharmajournal.org
Liposomes for Brain Targeting1,2-distearyl-sn-glycero-3-phosphocholineDelivery of drugs for neurodegenerative diseasesUsed in the formulation of liposomes to entrap drugs like Donepezil. frontiersin.org

Emulsifying Properties in Bioactive Delivery Systems

Phosphatidylcholines, which are derivatives of sn-glycero-3-phosphocholine, are widely recognized for their emulsifying properties and are used in the creation of delivery systems for bioactive compounds. frontiersin.orgnih.gov As amphiphilic molecules, they possess both a hydrophilic head group and hydrophobic tails, allowing them to stabilize oil-in-water emulsions. nih.gov

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has been investigated as a promising emulsifier for bioactive delivery systems. frontiersin.orgnih.gov Studies have shown that emulsions prepared with DMPC can exhibit greater stability over time compared to those made with less pure emulsifiers like soy phosphatidylcholine. frontiersin.orgnih.gov For example, a DMPC-based emulsion demonstrated a smaller particle size distribution after six months of storage, indicating its superior stabilizing capacity. frontiersin.orgnih.gov

The emulsifying performance of these phospholipids is crucial for the oral delivery of lipophilic bioactive components. By encapsulating these components within oil droplets, they are protected from the harsh environment of the gastrointestinal tract and their bioavailability can be enhanced. researchgate.net The stability of the emulsion and the properties of the interfacial layer formed by the emulsifier play a significant role in the digestion and release of the encapsulated compounds. researchgate.net

Furthermore, the physical state of the phospholipid at a given temperature can influence its interaction with other molecules. For instance, at 37°C, the droplet surface of a DMPC-based emulsion is in a liquid-crystalline phase, which has been associated with higher penetrability and binding capability compared to the gel phase of other phospholipids. frontiersin.orgnih.gov This property can impact processes such as lipolysis in plasma. frontiersin.orgnih.gov

The table below summarizes the emulsifying properties of sn-glycero-3-phosphocholine derivatives in bioactive delivery systems.

Phospholipid DerivativeApplicationKey FindingsReference
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Emulsifier for oil-in-water emulsionsDMPC-based emulsions showed greater stability and smaller particle size distribution over time compared to soy PC emulsions. frontiersin.orgnih.gov
Phosphatidylcholines (general)Emulsifiers in food and pharmaceutical industriesStabilize oil-in-water emulsions, protecting lipophilic bioactive compounds and enhancing their delivery. nih.govresearchgate.net
1,2-dioctanoyl-sn-glycero-3-phosphocholineStabilizer and emulsifierImproves the solubility and bioavailability of drugs in delivery systems. medchemexpress.com

Q & A

Basic Research Questions

Q. What are the most efficient methods for extracting sn-Glycero-3-phosphocholine from biological tissues?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction. Tissue homogenization is performed using a chloroform-methanol-water mixture (2:1:0.8 v/v) to form a single-phase system. After dilution with additional chloroform and water, the mixture separates into two layers: lipids (chloroform layer) and non-lipids (methanol-water layer). Isolate the chloroform layer and evaporate under nitrogen to obtain purified lipids, including sn-Glycero-3-phosphocholine. This method is rapid (~10 minutes) and minimizes lipid degradation .

Q. How is sn-Glycero-3-phosphocholine identified and quantified in metabolomics studies?

  • Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is employed. Targeted analysis uses m/z values and retention times validated with analytical standards. For example, sn-Glycero-3-phosphocholine is detected at m/z 258.11 (positive ion mode) with a retention time of ~8.2 minutes. Data processing tools like Wolfram Mathematica can extract and integrate chromatographic peaks for quantification .

Q. What are the critical steps in synthesizing sn-Glycero-3-phosphocholine analogues?

  • Methodological Answer : Synthesis involves esterification of glycerol-3-phosphate with specific acyl residues. For example, 1,2-diacyl-sn-glycero-3-phosphocholine derivatives are synthesized by coupling glycerol-3-phosphocholine with activated fatty acids (e.g., using DCC/DMAP). Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Reaction conditions (e.g., anhydrous environment, controlled temperature) are critical to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in vascular volume fraction (VVF) measurements when studying sn-Glycero-3-phosphocholine’s anti-angiogenic effects?

  • Methodological Answer : Use ANOVA to statistically validate differences between experimental groups (e.g., control vs. treated tumors). In PDAC models, VVF values (e.g., 11.0 ± 0.5 vs. 4.0 ± 0.5 for treated groups) should correlate with histological markers like microvessel density (MVD) and Ki-67. If discrepancies arise, verify imaging parameters (e.g., MRI resolution) and normalize VVF to tumor volume or cellularity indices .

Q. What challenges arise when correlating sn-Glycero-3-phosphocholine levels with proliferative indices in cancer models?

  • Methodological Answer : Challenges include tissue heterogeneity and metabolite instability. To address this, use laser-capture microdissection to isolate specific tumor regions and stabilize samples with cold methanol during processing. Correlations (e.g., r = 0.58 for MVD vs. Ki-67) should be validated via linear regression and controlled for confounding factors like hypoxia .

Q. How does the critical micellar concentration (CMC) of sn-Glycero-3-phosphocholine influence membrane studies?

  • Methodological Answer : CMC determines the compound’s self-assembly behavior. Measure CMC using fluorescence spectroscopy with a hydrophobic probe (e.g., pyrene). For sn-Glycero-3-phosphocholine homologs, CMC decreases with increasing acyl chain length. Below CMC, monomeric forms dominate, affecting membrane permeability assays. Ensure concentrations exceed CMC for micelle-dependent experiments .

Methodological Considerations Table

Parameter Technique Key Reference
Lipid ExtractionBligh-Dyer Method
Metabolite IdentificationLC-HRMS with Targeted Analysis
Synthesis ValidationTLC and NMR Spectroscopy
Statistical ValidationANOVA and Linear Regression
Micellar Behavior AnalysisFluorescence Spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.